molecular formula C13H24N2O4 B14898306 (R)-tert-Butyl 2-((R)-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate

(R)-tert-Butyl 2-((R)-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate

Cat. No.: B14898306
M. Wt: 272.34 g/mol
InChI Key: MLRLDGQCCZGVIE-NXEZZACHSA-N
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Description

tert-Butyl ®-2-(®-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-2-(®-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amino group, followed by the formation of the pyrrolidine ring and subsequent functionalization to introduce the tert-butyl group and other substituents. Reaction conditions often include the use of protecting groups, catalysts, and specific solvents to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-2-(®-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ®-2-(®-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes. Its structural features make it suitable for investigating the mechanisms of various biological reactions .

Medicine

Its ability to interact with specific molecular targets makes it a promising compound for drug development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity and structural properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl ®-2-(®-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyl derivatives and pyrrolidine-based compounds. Examples include tert-Butyl ®-2-(®-2-amino-3-hydroxy-3-oxopropyl)pyrrolidine-1-carboxylate and tert-Butyl ®-2-(®-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxamide .

Uniqueness

The uniqueness of tert-Butyl ®-2-(®-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate lies in its specific combination of functional groups and structural features. This combination allows for unique reactivity and interactions with molecular targets, making it valuable for various scientific research applications .

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

tert-butyl (2R)-2-[(2R)-2-amino-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-7-5-6-9(15)8-10(14)11(16)18-4/h9-10H,5-8,14H2,1-4H3/t9-,10-/m1/s1

InChI Key

MLRLDGQCCZGVIE-NXEZZACHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C[C@H](C(=O)OC)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC(C(=O)OC)N

Origin of Product

United States

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